methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
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Overview
Description
Methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate is a complex organic compound that belongs to the class of isochromanones. This compound features a unique structure with multiple functional groups, including a furan ring, hydroxyl group, and carboxylate ester. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate typically involves a multi-step process. One common approach is the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method allows for the formation of highly functionalized 3-isochromanones under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalytic hydrogenation and oxygenation processes are often employed to upgrade furans, which are key intermediates in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the production of bio-based materials.
Furfural (FF): Another furan derivative used in the synthesis of various chemicals and materials.
Uniqueness
Methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H26O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12?,13?,14?,15?,17?,20-,21-/m0/s1 |
InChI Key |
BLTMVAIOAAGYAR-UTTVLBHESA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=O)OC(C[C@@]3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |
Origin of Product |
United States |
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